molecular formula C20H26FN3OS B2400136 N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide CAS No. 690962-23-3

N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide

Cat. No.: B2400136
CAS No.: 690962-23-3
M. Wt: 375.51
InChI Key: WNXXLNQMDHQGKV-UHFFFAOYSA-N
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Description

N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H26FN3OS and its molecular weight is 375.51. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, N-(3-((4-ethylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)-2-fluorobenzamide, is a multi-tyrosine kinase inhibitor . It primarily targets tyrosine kinases such as c-Met, Ron, c-Kit, AXL, and IGF-1R . These kinases play crucial roles in various cellular processes, including cell proliferation, adhesion, migration, and matrix remodeling .

Mode of Action

The compound interacts with its targets by binding to the inactive form of the tyrosine kinases . This binding inhibits the phosphorylation of the kinases, thereby blocking their activation . The blockade of these kinases leads to a disruption in their downstream signaling pathways, which can result in changes in cell proliferation, adhesion, migration, and matrix remodeling .

Biochemical Pathways

The compound affects various biochemical pathways through its inhibition of tyrosine kinases. For instance, the blockade of c-Met kinase disrupts its downstream signaling pathways, including the ERK and Akt pathways . These pathways are involved in cell proliferation and survival, so their disruption can lead to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This suggests that the compound may also be metabolized by this enzyme. The compound’s bioavailability could be influenced by factors such as its metabolism, absorption, distribution, and excretion .

Result of Action

The compound’s action results in improved cytotoxicity and anti-proliferative activity against cancer cells . For example, it has been shown to have greater efficacy than Cabozantinib, another tyrosine kinase inhibitor, in inhibiting the proliferation of HT-29 cancer cells . The compound’s action also leads to increased apoptosis and reduced migration of cancer cells .

Properties

IUPAC Name

N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3OS/c1-4-23-9-11-24(12-10-23)13-17-14(2)15(3)26-20(17)22-19(25)16-7-5-6-8-18(16)21/h5-8H,4,9-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXXLNQMDHQGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.